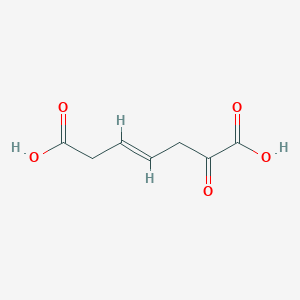

2-Oxohept-4-ene-1,7-dioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-oxohept-4-ene-1,7-dioic acid is an oxo dicarboxylic acid that is 2-oxohept-4-ene in which the two terminal methyl groups are replaced by carboxy groups. It is an oxo dicarboxylic acid and an olefinic compound. It is a conjugate acid of a 2-oxohept-4-ene-1,7-dioate. It is a tautomer of a 2-hydroxyhepta-2,4-dienedioic acid.

Applications De Recherche Scientifique

Enzymatic Activity and Biochemical Pathways

Hydratase Enzymes

One of the prominent applications of 2-oxohept-4-ene-1,7-dioic acid is its involvement in enzymatic reactions, specifically as a substrate for hydratase enzymes. The enzyme HpcG , which catalyzes the hydration of this compound to produce 2,4-dihydroxy-hept-2-ene-1,7-dioic acid, has been extensively studied. Research indicates that this enzyme exhibits significant substrate specificity and kinetic properties that are crucial for understanding the degradation pathways of aromatic compounds in bacteria such as Acinetobacter baumannii and Escherichia coli .

Mechanistic Insights

Studies have shown that the hydration mechanism involves the formation of an αβ-unsaturated ketone intermediate followed by a Michael addition of water. This process is facilitated by a coordinated divalent metal ion, typically magnesium . Understanding this mechanism is essential for biotechnological applications where such enzymes can be utilized for biocatalysis.

Case Studies

Case Study 1: Enzyme Characterization

A detailed investigation into the biochemical properties of OHED hydratase from Acinetobacter baumannii was conducted. The study aimed to characterize the enzyme's substrate specificity and reaction kinetics using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Results indicated that variations in substrate concentration significantly affected the enzyme's kinetic parameters (K_m and V_max), demonstrating its potential for industrial applications in bioremediation .

Case Study 2: Structural Analysis

Crystallization of OHED hydratase has provided insights into its structural characteristics. Crystals obtained through vapor diffusion methods revealed critical information regarding the enzyme's active site and substrate binding mechanisms. This structural data is vital for rational design strategies aimed at enhancing enzyme efficiency for industrial processes .

Industrial Applications

The unique properties of this compound and its derivatives suggest potential applications in various industries:

Biocatalysis

The ability of hydratases to catalyze specific reactions makes them valuable in biocatalysis for synthesizing complex organic compounds. For instance, they can be employed in the production of fine chemicals and pharmaceuticals through selective hydration processes.

Environmental Biotechnology

Given its role in microbial degradation pathways, this compound can be utilized in bioremediation strategies to break down environmental pollutants. The enzymes involved in these pathways can potentially be harnessed to develop microbial consortia capable of degrading toxic aromatic compounds .

Propriétés

Formule moléculaire |

C7H8O5 |

|---|---|

Poids moléculaire |

172.13 g/mol |

Nom IUPAC |

(E)-6-oxohept-3-enedioic acid |

InChI |

InChI=1S/C7H8O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,9,10)(H,11,12)/b2-1+ |

Clé InChI |

ICGKEQXHPZUYSF-OWOJBTEDSA-N |

SMILES isomérique |

C(/C=C/CC(=O)O)C(=O)C(=O)O |

SMILES canonique |

C(C=CCC(=O)O)C(=O)C(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.